Pyridine, 4-phenoxy-, 1-oxide
Description
General Overview of Pyridine (B92270) N-Oxide Derivatives in Organic Chemistry
Pyridine N-oxides are a class of heterocyclic compounds derived from pyridine through the oxidation of the ring nitrogen atom. researchgate.netresearchgate.net This structural modification grants them unique chemical properties distinct from their parent pyridines. imperial.ac.uk Historically, they have been recognized as crucial synthetic intermediates, enabling chemical transformations that are otherwise difficult to achieve on an unactivated pyridine ring. researchgate.netarkat-usa.org
The synthesis of pyridine N-oxides is most commonly achieved by the direct oxidation of the corresponding pyridine derivative. arkat-usa.org A variety of oxidizing agents can be employed for this purpose, including hydrogen peroxide in acetic acid, peroxy acids like m-chloroperoxybenzoic acid (m-CPBA), and metal-based catalytic systems. arkat-usa.org The choice of oxidant often depends on the nature of the substituents present on the pyridine ring to ensure high yields and chemoselectivity. arkat-usa.org
Once formed, pyridine N-oxides participate in a wide array of chemical reactions. These include deoxygenation to regenerate the parent pyridine, nucleophilic and electrophilic substitutions, metallation, and various cycloaddition reactions. arkat-usa.org This reactivity makes them valuable precursors for the synthesis of highly functionalized pyridine derivatives, which are core structures in many pharmaceuticals, agrochemicals, and materials. cymitquimica.comrsc.orgmdpi.com
Significance of N-Oxide Functionality in Heterocyclic Systems
The introduction of the N-oxide group (N⁺-O⁻) profoundly alters the electronic landscape of the pyridine ring. This functionality introduces a high degree of polarity and a significant dipole moment. acs.orgontosight.ai The formally positively charged nitrogen atom and negatively charged oxygen atom create a resonance hybrid structure that has a substantial impact on the molecule's reactivity. researchgate.net
Key significances of the N-oxide functionality include:
Altered Reactivity : The pyridine ring itself is relatively unreactive towards electrophilic substitution due to its electron-deficient nature. The N-oxide group, acting as a strong electron-donating group through resonance, activates the ring, particularly at the C2 (ortho) and C4 (para) positions, making it susceptible to attack by electrophiles. researchgate.net Conversely, the electron-withdrawing inductive effect of the N⁺-O⁻ moiety facilitates nucleophilic substitution at these same positions, often with greater ease than in the parent pyridine. researchgate.net
Increased Solubility : The high polarity of the N-oxide bond often leads to increased solubility in polar solvents, including water. acs.org This property can be advantageous in medicinal chemistry for improving the pharmacokinetic profiles of drug candidates. acs.orgnih.gov
Hydrogen Bonding : The oxygen atom of the N-oxide group is an effective hydrogen bond acceptor. acs.orgresearchgate.net This ability to form strong hydrogen bonds is critical in various contexts, from influencing crystal packing to mediating interactions with biological targets like enzyme active sites. nih.govresearchgate.net
Directing Group and Protecting Group : The N-oxide can serve as a temporary protecting group for the nitrogen lone pair, preventing unwanted side reactions. It also acts as a powerful directing group for substitutions, which can be followed by a deoxygenation step to yield the desired substituted pyridine. arkat-usa.org
Current Research Trends in Pyridine N-Oxide Chemistry
The field of pyridine N-oxide chemistry continues to evolve, with contemporary research exploring novel applications and reaction methodologies.
Organocatalysis : Pyridine N-oxides are utilized as mild Lewis base organocatalysts. researchgate.net Their nucleophilic oxygen atom can activate Lewis acidic species, such as organosilicon reagents, facilitating a range of enantioselective reactions. researchgate.net
Oxidizing Agents : In the presence of metal catalysts, pyridine N-oxides serve as versatile and mild oxygen transfer agents. organic-chemistry.org They are employed in the oxidation of various functional groups, including the conversion of alkynes to 1,2-dicarbonyl compounds. organic-chemistry.org
Photoredox Catalysis : A significant modern trend involves the use of pyridine N-oxides in photoredox catalysis. acs.orgnih.gov Single-electron oxidation of pyridine N-oxides generates reactive pyridine N-oxy radicals, which can act as hydrogen atom transfer (HAT) agents for the functionalization of unactivated C(sp³)–H bonds. acs.orgnih.gov
Skeletal Editing : Recent innovative research has demonstrated the skeletal editing of pyridine N-oxides, where the N–O motif is swapped for a carbon atom, transforming the pyridine ring into a benzene (B151609) ring in a single step. chinesechemsoc.org This provides a powerful method for late-stage diversification of complex molecules. chinesechemsoc.org
Intermediate in Complex Synthesis : The unique reactivity of the N-oxide group continues to be exploited for the synthesis of complex, substituted pyridines. organic-chemistry.org Methods involving the addition of Grignard reagents or copper-catalyzed cross-coupling reactions allow for the regioselective functionalization at the C2-position, providing access to compounds that are otherwise challenging to synthesize. organic-chemistry.org
Rationale for Investigating Pyridine, 4-phenoxy-, 1-oxide within the Scope of Pyridine N-Oxide Research
The specific compound, this compound, represents an interesting target for investigation within the broader context of pyridine N-oxide research. The rationale for its study stems from several key aspects of its structure.
The 4-phenoxy substituent introduces specific electronic and steric features. The ether linkage and the phenyl ring can influence the electron density distribution within the pyridine N-oxide system. This can modulate its reactivity in catalytic cycles, its efficacy as an oxidant, or its coordination properties as a ligand. For instance, related compounds like 4-phenylpyridine (B135609) N-oxide have been studied for applications such as corrosion inhibition for carbon steel. researchgate.net
Furthermore, the precursor, 4-phenoxypyridine (B1584201), is a known intermediate used in the synthesis of other 4-substituted pyridines where other starting materials give low yields. lookchem.com The N-oxidation to this compound would be a key activation step in a sequence designed to introduce other functional groups at the 2- and 6-positions before a final deoxygenation.
The phenoxy group itself is a common motif in materials science and medicinal chemistry. For example, building blocks containing phenoxyphenoxy groups are used in the synthesis of polymers and biologically active molecules. Therefore, understanding the chemistry of this compound could provide insights for the development of novel polymers or pharmacologically active agents incorporating the pyridyl-ether scaffold. The study of this specific molecule allows researchers to probe the interplay between the powerful directing effects of the N-oxide group and the electronic contributions of the 4-phenoxy substituent.
Data for this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₉NO₂ | nist.gov |
| Molecular Weight | 187.1947 g/mol | nist.gov |
| CAS Registry Number | 33399-53-0 | nist.gov |
| IUPAC Standard InChI | InChI=1S/C11H9NO2/c13-12-8-6-11(7-9-12)14-10-4-2-1-3-5-10/h1-9H | nist.gov |
| IUPAC Standard InChIKey | TYEPZEMCJSMYDJ-UHFFFAOYSA-N | nist.gov |
Structure
3D Structure
Properties
CAS No. |
33399-53-0 |
|---|---|
Molecular Formula |
C11H9NO2 |
Molecular Weight |
187.19 g/mol |
IUPAC Name |
1-oxido-4-phenoxypyridin-1-ium |
InChI |
InChI=1S/C11H9NO2/c13-12-8-6-11(7-9-12)14-10-4-2-1-3-5-10/h1-9H |
InChI Key |
TYEPZEMCJSMYDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=[N+](C=C2)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for Pyridine, 4 Phenoxy , 1 Oxide and Analogous N Oxide Systems
Direct N-Oxidation Strategies for Pyridine (B92270) Derivatives
The most common and direct approach to synthesizing pyridine N-oxides is the oxidation of the corresponding pyridine derivative. wikipedia.org This transformation can be achieved using a variety of oxidizing agents, each with its own set of advantages and limitations regarding reactivity, selectivity, and reaction conditions.
Peracid-Mediated Oxidations (e.g., m-CPBA)
Peroxy acids, particularly meta-chloroperoxybenzoic acid (m-CPBA), are highly effective reagents for the N-oxidation of pyridines. smolecule.comtandfonline.com The reaction typically proceeds via an electrophilic attack of the peracid on the lone pair of the pyridine nitrogen, leading to the formation of the N-oxide and the corresponding carboxylic acid as a byproduct. smolecule.com This method is widely used due to its generally high yields and mild reaction conditions. smolecule.combas.bg For instance, the oxidation of 4-phenylpyridine (B135609) with m-CPBA in dichloromethane (B109758) furnishes 4-phenylpyridine N-oxide in nearly quantitative yield. smolecule.com
The choice of solvent can influence the reaction, and in some cases, the presence of an acid such as hydrogen fluoride (B91410) (HF) in a solvent system like DMF/MeOH can lead to excellent yields. arkat-usa.org A comparison of various oxidizing agents for 3-substituted pyridines revealed that m-CPBA often provides the highest yields compared to other methods like hydrogen peroxide in acetic acid. arkat-usa.org
Table 1: Examples of Peracid-Mediated N-Oxidation of Pyridine Derivatives
| Starting Material | Oxidizing Agent | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| 4-Phenylpyridine | m-CPBA | Dichloromethane | ~100 | smolecule.com |
| 3-Substituted Pyridines | m-CPBA | Not Specified | High | arkat-usa.org |
| 2-Chloromethylpyridyl derivatives | m-CPBA | Not Specified | Good | researchgate.net |
This table is interactive. Click on the headers to sort.
Hydrogen Peroxide-Based Systems (e.g., H₂O₂/AcOH, H₂O₂/MTO)
Hydrogen peroxide (H₂O₂) is an attractive oxidant due to its low cost and the formation of water as the only byproduct. rsc.org However, its reactivity alone is often insufficient for the N-oxidation of many pyridines. Consequently, it is frequently used in combination with activators or catalysts.
A classic and widely documented method involves the use of hydrogen peroxide in glacial acetic acid (H₂O₂/AcOH). tandfonline.combhu.ac.in This system generates peracetic acid in situ, which then acts as the primary oxidant. tandfonline.com While effective, this method can require lengthy reaction times and tedious workup procedures. tandfonline.com
To enhance the efficiency of H₂O₂-mediated oxidations, various catalytic systems have been developed. Methyltrioxorhenium (MTO) is a highly effective catalyst for the N-oxidation of pyridines with aqueous H₂O₂. arkat-usa.orgresearchgate.net This system allows for high yields of N-oxides from 3- and 4-substituted pyridines with low catalyst loadings (0.2-0.5 mol%). arkat-usa.org Other metal-based catalysts, such as manganese tetrakis(2,6-dichlorophenyl)porphyrin [Mn(TDCPP)Cl], have also been employed in combination with H₂O₂ and a cocatalyst like ammonium (B1175870) acetate (B1210297) to achieve good yields and high chemoselectivity. arkat-usa.org Furthermore, titanium-containing molecular sieves like TS-1 have shown excellent catalytic activity for the N-oxidation of various pyridines using H₂O₂. rsc.org
More recently, metal-free approaches using carboxylic anhydrides, such as maleic anhydride (B1165640) derivatives, have been explored as catalysts to activate H₂O₂ for the N-oxidation of pyridines, offering an eco-friendly and cost-effective alternative. rsc.orgrsc.org
Table 2: Comparison of Hydrogen Peroxide-Based N-Oxidation Systems
| System | Catalyst/Activator | Substrate Scope | Key Features | Reference(s) |
|---|---|---|---|---|
| H₂O₂/AcOH | Acetic Acid | General Pyridines | Classic method, can be slow | tandfonline.combhu.ac.in |
| H₂O₂/MTO | Methyltrioxorhenium | 3- and 4-Substituted Pyridines | High yields, low catalyst loading | arkat-usa.orgresearchgate.net |
| H₂O₂/Mn(TDCPP)Cl | Mn Porphyrin | Various Pyridines | Good yields, high chemoselectivity | arkat-usa.org |
| H₂O₂/TS-1 | Titanium Silicate | Various Pyridines | Heterogeneous, high yields | rsc.org |
| H₂O₂/Anhydride | Maleic Anhydride | Various Pyridines | Metal-free, recyclable catalyst | rsc.orgrsc.org |
This table is interactive. Click on the headers to sort.
Other Catalytic Oxidation Methods (e.g., Trichloroisocyanuric Acid)
Trichloroisocyanuric acid (TCCA) has emerged as a highly efficient and selective reagent for the oxidation of heterocyclic nitrogen compounds to their corresponding N-oxides. tandfonline.com The reaction is typically carried out in a solvent mixture like acetonitrile (B52724) and methylene (B1212753) dichloride, in the presence of acetic acid, sodium acetate, and a trace amount of water, affording good to excellent yields of the N-oxide product. tandfonline.com In some applications, pyridine itself can act as an organocatalyst in TCCA-mediated oxidations of alcohols, where N-chloropyridinium species are proposed as the active oxidants. rsc.orgrsc.org
Cyclization and Ring Transformation Approaches to N-Oxide Formation
While direct oxidation is the most common route, pyridine N-oxides can also be synthesized through cyclization and ring transformation reactions. researchgate.netarkat-usa.org These methods are particularly useful for accessing specific substitution patterns that may be difficult to achieve through direct oxidation.
One such approach involves the ring transformation of isoxazoles. arkat-usa.org Another strategy is the oxidative cyclization of N-hydroxyalkyl enamines, which can provide access to substituted pyridines. organic-chemistry.org Additionally, the synthesis of fused-ring N-oxides can be achieved through substitution-cyclization sequences starting from appropriately substituted pyridine precursors. For example, 4-amino-5-nitro-1,2,5-oxadiazolo[3,4-e]tetrazolo[1,5-a]pyridine-3-oxide has been synthesized from 4-amino-2,6-dichloropyridine (B16260) through nitration followed by a substitution-cyclization cascade. mdpi.com The Bönnemann cyclization, a modification of the Reppe synthesis, can also be utilized to produce pyridine derivatives from nitriles and alkynes, which can then be oxidized to the corresponding N-oxides. wikipedia.org
Strategies for Introduction or Modification of the Phenoxy Substituent on the Pyridine N-Oxide Core
The synthesis of "Pyridine, 4-phenoxy-, 1-oxide" can also be approached by first forming the pyridine N-oxide ring and then introducing the phenoxy group, or by modifying a substituent on a pre-formed phenoxypyridine N-oxide.
Nucleophilic Aromatic Substitution at the Pyridine Ring
A key strategy for introducing a phenoxy group onto a pyridine N-oxide is through nucleophilic aromatic substitution (SNA_r_). The N-oxide group activates the pyridine ring towards nucleophilic attack, particularly at the 2- and 4-positions. bhu.ac.in Therefore, a suitable leaving group, such as a halogen or a nitro group, at the 4-position of the pyridine N-oxide can be displaced by a phenoxide nucleophile. For instance, the nitro group in 4-nitropyridine-N-oxide is readily replaced by various nucleophiles, providing a versatile method for preparing 4-substituted pyridine-N-oxides. researchgate.net This approach allows for the synthesis of "this compound" from 4-halopyridine N-oxide or 4-nitropyridine (B72724) N-oxide and phenol (B47542) or a phenoxide salt. The reaction of pentafluoropyridine (B1199360) with phenolates has been shown to result in the preferential displacement of the 4-fluoro substituent, highlighting the feasibility of this approach for creating phenoxypyridines. nih.gov
Cross-Coupling Reactions for Aryloxy Introduction
The formation of the C-O-Ar ether linkage is a pivotal step in the synthesis of this compound and its analogs. Transition-metal-catalyzed cross-coupling reactions represent a powerful and versatile strategy for forging this bond, offering significant advantages over classical nucleophilic aromatic substitution methods, which often require harsh conditions. The two predominant methodologies in this context are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig etherification. These reactions typically involve the coupling of a halo-pyridine N-oxide with a phenol or, alternatively, a hydroxypyridine N-oxide with an aryl halide.
The activation of the pyridine ring by N-oxidation enhances the electrophilicity at the C-2 and C-4 positions, facilitating nucleophilic attack and making halo-substituted pyridine N-oxides excellent substrates for cross-coupling reactions. researchgate.net
Ullmann-Type Copper-Catalyzed Cross-Coupling
The Ullmann condensation, first reported in the early 20th century, is a classic method for the formation of diaryl ether bonds. organic-chemistry.org The reaction traditionally involves the coupling of an aryl halide with a phenoxide using stoichiometric amounts of copper at high temperatures. organic-chemistry.orgrsc.org Modern advancements have led to the development of catalytic systems that operate under milder conditions with a broader substrate scope. rsc.orgnih.gov
In the context of 4-phenoxypyridine (B1584201) N-oxide synthesis, the reaction involves coupling a 4-halopyridine N-oxide, such as 4-chloropyridine (B1293800) N-oxide, with a phenol in the presence of a copper catalyst and a base.
A general reaction scheme is as follows:
Scheme 1: Ullmann-type coupling of a 4-halopyridine N-oxide with a phenol.
Key components of the modern Ullmann-type reaction include the copper source (e.g., CuI, Cu₂O, Cu(acac)₂), a ligand to stabilize the copper catalyst and facilitate the reaction, a base to deprotonate the phenol, and a suitable high-boiling point solvent. researchgate.nettandfonline.com Ligands such as phenanthrolines, dipicolinic acid, and N,N-dimethylglycine have been shown to improve reaction yields and efficiency. tandfonline.comnih.gov
Research has demonstrated the feasibility of the Ullmann etherification between 4-chloropyridine and phenol, which yields 4-phenoxypyridine that can be subsequently oxidized to the target N-oxide. nih.govresearchgate.net These conditions provide a foundation for the direct coupling using the N-oxide substrate.
The table below summarizes representative conditions for the copper-catalyzed synthesis of diaryl ethers, applicable to the synthesis of 4-phenoxypyridine N-oxide analogs.
Table 1: Representative Conditions for Ullmann-Type Synthesis of Aryloxy-Pyridine N-Oxides
| Aryl Halide Substrate | Phenol Substrate | Copper Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |
| 4-Chloropyridine N-Oxide | Phenol | CuI (10) | Dipicolinic Acid (20) | Cs₂CO₃ | DMSO | 120 | High |
| 4-Bromopyridine N-Oxide | 4-Methoxyphenol | Cu₂O (5) | 1,10-Phenanthroline (10) | K₂CO₃ | DMF | 130 | Moderate-High |
| 4-Iodopyridine N-Oxide | 3,5-Dimethylphenol | Cu(acac)₂ (10) | N,N-Dimethylglycine (20) | K₃PO₄ | Dioxane | 110 | Moderate-High |
| 4-Chloropyridine N-Oxide | 4-Nitrophenol | CuI (10) | None | K₂CO₃ | NMP | 140 | Moderate |
Note: This table presents generalized conditions based on established Ullmann diaryl ether syntheses. rsc.orgtandfonline.com Yields are estimates and can vary based on specific substrate combinations and reaction optimization.
An alternative Ullmann approach involves the coupling of 4-hydroxypyridine (B47283) N-oxide with an aryl halide. However, the arylation of hydroxypyridines can be complicated by tautomerism. For instance, 4-hydroxypyridine exists in equilibrium with its pyridone tautomer, which often leads to preferential N-arylation over O-arylation. nih.govacs.org While challenging, selective O-arylation can sometimes be achieved through careful selection of catalysts and reaction conditions. nih.govacs.org
Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling
Developed in the 1990s, the Buchwald-Hartwig amination and its etherification variant have become indispensable tools for forming carbon-nitrogen and carbon-oxygen bonds. wikipedia.orgorganic-chemistry.org These palladium-catalyzed reactions are known for their high efficiency, broad functional group tolerance, and often milder reaction conditions compared to Ullmann-type couplings. wikipedia.org
The catalytic cycle for the Buchwald-Hartwig etherification generally involves:
Oxidative addition of the aryl halide to a Pd(0) complex.
Coordination of the alkoxide or phenoxide to the resulting Pd(II) complex.
Reductive elimination to form the diaryl ether product and regenerate the Pd(0) catalyst. wikipedia.org
The success of the reaction is highly dependent on the choice of phosphine (B1218219) ligand, which stabilizes the palladium center and modulates its reactivity. Sterically hindered, electron-rich biaryl phosphine ligands (e.g., XPhos, tBuBrettPhos) are commonly employed. nih.gov
A general reaction scheme is as follows:
Scheme 2: Buchwald-Hartwig coupling of a 4-halopyridine N-oxide with a phenol.
While extensively used for diaryl ether synthesis, specific applications of the Buchwald-Hartwig reaction for the O-arylation of 4-halopyridine N-oxides are less documented in the literature compared to C-C or C-N couplings on the same scaffolds. rsc.orgresearchgate.net Nonetheless, the established protocols for diaryl ether formation provide a strong basis for its application in synthesizing this compound.
The table below outlines typical conditions for a Buchwald-Hartwig diaryl ether synthesis, which can be adapted for the target compound.
Table 2: Representative Conditions for Buchwald-Hartwig Synthesis of Aryloxy-Pyridine N-Oxides
| Aryl Halide Substrate | Phenol Substrate | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |
| 4-Chloropyridine N-Oxide | Phenol | Pd₂(dba)₃ (1-2) | XPhos (2-4) | K₃PO₄ | Toluene | 100-110 | High |
| 4-Bromopyridine N-Oxide | 4-tert-Butylphenol | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | Dioxane | 100 | High |
| 4-Chloropyridine N-Oxide | 2-Naphthol | Pd₂(dba)₃ (1) | tBuBrettPhos (2) | LHMDS | THF | 80 | Moderate-High |
| 4-Bromopyridine N-Oxide | 4-Cyanophenol | Pd(OAc)₂ (2) | SPhos (4) | NaOtBu | Toluene | 110 | Moderate-High |
Note: This table presents generalized conditions based on established Buchwald-Hartwig diaryl ether syntheses. organic-chemistry.org Yields are estimates and subject to optimization for specific substrates. LHMDS = Lithium bis(trimethylsilyl)amide, dba = dibenzylideneacetone.
Advanced Spectroscopic Characterization and Structural Elucidation of Pyridine, 4 Phenoxy , 1 Oxide and Its Derivatives
Vibrational Spectroscopy for N-O Bond and Aromatic Ring Modes
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for probing the characteristic vibrational modes of "Pyridine, 4-phenoxy-, 1-oxide". Of particular interest are the vibrations associated with the N-O bond and the aromatic rings.
The N-O stretching vibration in pyridine (B92270) N-oxides is a key diagnostic feature. In pyridine N-oxide itself, this band is observed in the Raman spectrum at approximately 1254 cm⁻¹. ias.ac.in For "this compound", the N-O stretching frequency in IR spectra is typically found in the range of 1270–1300 cm⁻¹. This is lower than the frequency for a free N-O group (around 1500 cm⁻¹) due to resonance stabilization within the molecule. The N-O bond in pyridine N-oxide possesses considerable double bond character, which explains its relatively high stretching frequency compared to the N-O single bond in compounds like trimethylamine (B31210) N-oxide (around 940-950 cm⁻¹). ias.ac.inresearchgate.net Computational studies and experimental data suggest that the N-O bond in pyridine N-oxide is shorter and stronger than in aliphatic amine N-oxides. nih.gov
The aromatic rings of "this compound" also exhibit characteristic vibrational modes. The C=C and C=N stretching vibrations of the pyridine ring are sensitive to N-oxidation. ias.ac.in In pyridine, bands at 1578 cm⁻¹ and 1597 cm⁻¹ are assigned to C=N and C=C bonds, respectively. ias.ac.in Upon N-oxidation, these frequencies are altered due to the electronic perturbation of the N-O group. ias.ac.in Furthermore, Raman spectroscopy can detect coupled ring-N-O vibrations, such as a mode at 1580 cm⁻¹, which is absent in the non-oxidized parent pyridine. The vibrational spectra of the phenoxy group will show characteristic aromatic C-H and C-C stretching and bending modes, which can be influenced by its attachment to the pyridine N-oxide moiety.
Table 1: Characteristic Vibrational Frequencies for Pyridine N-Oxide and its Derivatives
| Vibrational Mode | Frequency Range (cm⁻¹) | Spectroscopic Technique | Reference |
| N-O Stretch (Pyridine N-oxide) | ~1254 | Raman | ias.ac.in |
| N-O Stretch (this compound) | 1270-1300 | IR | |
| Coupled Ring-N-O Vibration | ~1580 | Raman | |
| C=N Stretch (Pyridine) | ~1578 | Raman | ias.ac.in |
| C=C Stretch (Pyridine) | ~1597 | Raman | ias.ac.in |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Electronic Effects
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the structural elucidation of "this compound" and its derivatives, providing detailed information about the chemical environment of each nucleus (¹H, ¹³C, ¹⁵N).
¹H NMR: The proton NMR spectrum of "this compound" would show distinct signals for the protons on both the pyridine and phenoxy rings. The protons on the pyridine ring are influenced by the electron-withdrawing N-oxide group, which generally causes a downfield shift compared to pyridine itself. For instance, in pyridine N-oxide, the protons resonate at δ 7.35-7.37 ppm and 8.25-8.27 ppm. rsc.org In 4-phenylpyridine (B135609) N-oxide, a related compound, the pyridine protons are also observed in the aromatic region. chemicalbook.com
¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. The N-oxide group significantly affects the chemical shifts of the pyridine ring carbons. In pyridine N-oxide, the carbon signals appear at δ 125.3, 125.5, and 138.5 ppm. rsc.org For substituted pyridine N-oxides, the position of the substituent and its electronic nature will dictate the specific chemical shifts. acs.org For example, in 4-methylpyridine (B42270) N-oxide, the pyridine carbons are found at δ 126.6, 138.0, and 138.4 ppm, with the methyl carbon at 20.1 ppm. rsc.org The electronic effect of the phenoxy group at the 4-position in "this compound" would lead to a characteristic set of chemical shifts for the pyridine and phenoxy ring carbons.
¹⁵N NMR: ¹⁵N NMR spectroscopy is particularly sensitive to the electronic environment of the nitrogen atom. The chemical shift of the pyridine nitrogen in pyridine N-oxides is influenced by substituent effects. core.ac.uk For example, electron-donating groups generally increase the shielding (upfield shift) of the ¹⁵N nucleus, while electron-withdrawing groups cause deshielding (downfield shift). core.ac.uk This technique can be used to probe the electronic interactions between the phenoxy group and the pyridine N-oxide ring system.
Table 2: Representative NMR Data for Pyridine N-Oxide Derivatives
| Compound | Nucleus | Chemical Shift (ppm) | Solvent | Reference |
| Pyridine N-Oxide | ¹H | 7.35-7.37 (3H, m), 8.25-8.27 (2H, m) | CDCl₃ | rsc.org |
| ¹³C | 125.3, 125.5, 138.5 | CDCl₃ | rsc.org | |
| 4-Methylpyridine N-Oxide | ¹H | 2.37 (3H, s), 7.12 (2H, s), 8.13 (2H, s) | CDCl₃ | rsc.org |
| ¹³C | 20.1, 126.6, 138.0, 138.4 | CDCl₃ | rsc.org |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides definitive information about the three-dimensional structure of "this compound" in the solid state, including bond lengths, bond angles, and intermolecular interactions.
Studies on pyridine N-oxide derivatives have shown that they often adopt planar geometries. The N-O bond length in these compounds is typically around 1.34 Å, which is shorter than a standard N-O single bond (approximately 1.45 Å), indicating significant partial double-bond character due to resonance. The C-N-C bond angle in the pyridine ring is often widened to about 124° from the 117° found in pyridine, reflecting the increased electron density at the nitrogen atom upon N-oxidation.
For "this compound", a crystal structure would reveal the relative orientation of the pyridine and phenoxy rings. The dihedral angle between the two rings would be a key structural parameter, indicating the degree of conformational freedom and potential for π-stacking interactions in the crystal lattice. In related structures like 4-phenylpyridine N-oxide, the solid-state packing is influenced by intermolecular forces. researchgate.net
Table 3: Typical Bond Parameters in Pyridine N-Oxide Derivatives from X-ray Crystallography
| Parameter | Typical Value | Significance | Reference |
| N-O Bond Length | ~1.34 Å | Partial double-bond character | |
| C-N-C Bond Angle | ~124° | Increased electron density at nitrogen |
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a crucial technique for determining the molecular weight and confirming the molecular formula of "this compound". The molecular formula of "this compound" is C₁₁H₉NO₂, corresponding to a molecular weight of 187.19 g/mol . nist.gov
Electron ionization (EI) mass spectrometry can also provide valuable information about the fragmentation patterns of the molecule, which can aid in its structural confirmation. The fragmentation of pyridine N-oxides often involves the loss of the oxygen atom or cleavage of the substituent groups. For "this compound", characteristic fragmentation pathways would likely include the loss of the phenoxy group, the oxygen atom, or fragments from the pyridine ring. In the mass spectra of related 2-aryloxy-substituted pyridine derivatives, the (M-OAr)⁺ ion is often the base peak. niscpr.res.in This suggests that a similar fragmentation pathway, leading to the loss of the phenoxy radical, could be prominent for "this compound".
Theoretical and Computational Investigations of Pyridine, 4 Phenoxy , 1 Oxide
Density Functional Theory (DFT) Studies of Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT methods are used to determine the electron density of a system, from which various properties such as energy, charge distribution, and molecular orbitals can be derived. For Pyridine (B92270), 4-phenoxy-, 1-oxide, DFT calculations illuminate how the interplay between the pyridine N-oxide and phenoxy groups dictates its electronic characteristics.
Charge Distribution and Frontier Molecular Orbitals
The charge distribution within Pyridine, 4-phenoxy-, 1-oxide is significantly influenced by the highly polar N-oxide bond and the electronegative oxygen atom of the phenoxy group. The N-oxide group acts as a strong π-electron acceptor, which affects the electron density across the entire pyridine ring. This results in a complex distribution of partial charges on the atoms, which is crucial for understanding the molecule's reactivity and intermolecular interactions.
Frontier Molecular Orbital (FMO) theory is essential for predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy and localization of these orbitals determine the molecule's ability to act as an electron donor or acceptor.
HOMO (Highest Occupied Molecular Orbital): This orbital is typically associated with the molecule's ability to donate electrons (nucleophilicity). In a molecule like this compound, the HOMO is expected to have significant contributions from the phenoxy group and the oxygen atom of the N-oxide moiety.
LUMO (Lowest Unoccupied Molecular Orbital): This orbital relates to the molecule's ability to accept electrons (electrophilicity). The LUMO is generally localized on the pyridine ring, which is rendered electron-deficient by the N-oxide group.
The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap suggests higher reactivity.
Table 1: Hypothetical Frontier Molecular Orbital Properties for this compound
| Orbital | Energy (eV) | Primary Localization | Implied Reactivity |
|---|---|---|---|
| LUMO | -1.5 | Pyridine Ring | Susceptible to nucleophilic attack |
| HOMO | -6.8 | Phenoxy Group, N-Oxide Oxygen | Site of electrophilic attack |
| Gap | 5.3 | Moderate Kinetic Stability |
Note: These values are illustrative and would be determined by specific DFT calculations.
Aromaticity and Stability Analyses
The concept of aromaticity is crucial for understanding the stability and reactivity of cyclic molecules. While the phenoxy group contains a classic aromatic benzene (B151609) ring, the aromaticity of the pyridine N-oxide ring is more complex. The N-oxide group alters the electron distribution, but the ring retains significant aromatic character.
Computational methods can quantify aromaticity using descriptors such as:
Nucleus-Independent Chemical Shift (NICS): This method calculates the magnetic shielding at the center of a ring. A negative NICS value is indicative of aromatic character (diatropic ring current), while a positive value suggests anti-aromaticity.
Aromatic Stabilization Energy (ASE): This calculates the energetic stabilization gained from cyclic delocalization of electrons compared to a hypothetical non-aromatic analogue.
Computational Elucidation of Reaction Mechanisms and Transition States
Computational chemistry is an invaluable tool for mapping the potential energy surfaces of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, chemists can elucidate detailed reaction mechanisms. For this compound, this could involve studying reactions such as electrophilic substitution on the phenoxy ring, nucleophilic substitution on the pyridine ring, or deoxygenation of the N-oxide group.
DFT calculations can identify the lowest energy path from reactants to products. The highest point along this path is the transition state , a fleeting, high-energy structure that determines the activation energy and, therefore, the rate of the reaction. Computational analysis of the transition state's geometry and electronic structure provides critical insights into how bonds are formed and broken. For instance, in a deoxygenation reaction, calculations could model the approach of a reducing agent and the subsequent cleavage of the N-O bond, revealing whether the mechanism is concerted or stepwise.
Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR Frequencies)
Theoretical calculations can predict various spectroscopic properties with a high degree of accuracy, aiding in the identification and characterization of molecules.
NMR Chemical Shifts: DFT calculations can predict the ¹H and ¹³C NMR chemical shifts by calculating the magnetic shielding tensors for each nucleus. These predicted spectra can be compared with experimental data to confirm the structure of a synthesized compound. The chemical shifts in this compound would be sensitive to the electron-withdrawing nature of the N-oxide group and the anisotropic effects of the two aromatic rings.
IR Frequencies: The vibrational frequencies of a molecule correspond to the absorption bands in its infrared (IR) spectrum. By calculating the second derivatives of the energy with respect to atomic displacements, computational methods can predict the entire IR spectrum. This is useful for identifying characteristic functional group vibrations, such as the N-O stretching frequency, which is a hallmark of N-oxides, and C-O-C stretches from the ether linkage.
Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound
| Data Type | Predicted Value | Experimental Value | Key Feature |
|---|---|---|---|
| ¹³C NMR | 140.5 ppm | 139.9 ppm | C4 (Carbon attached to phenoxy) |
| ¹H NMR | 8.2 ppm | 8.1 ppm | H2, H6 (Protons ortho to N-oxide) |
| IR Freq. | 1245 cm⁻¹ | 1240 cm⁻¹ | N-O Stretch |
| IR Freq. | 1220 cm⁻¹ | 1215 cm⁻¹ | Asymmetric C-O-C Stretch |
Note: These values are illustrative examples of how theoretical predictions are compared with experimental results.
Emerging Research Directions and Future Perspectives for Pyridine, 4 Phenoxy , 1 Oxide
Development of Green and Sustainable Synthetic Routes
The synthesis of pyridine (B92270) N-oxides has traditionally relied on oxidizing agents like peroxy acids, which can generate hazardous byproducts. Current research is intensely focused on developing environmentally benign methods that offer higher efficiency, minimize waste, and utilize safer reagents.
A significant advancement is the use of hydrogen peroxide (H₂O₂) as a clean oxidant. H₂O₂ is advantageous as its only byproduct is water. Research has demonstrated that the direct oxidation of pyridines to their corresponding N-oxides can be effectively achieved using 30% H₂O₂ in the presence of a sodium tungstate (B81510) (Na₂WO₄·2H₂O) catalyst. ccspublishing.org.cn Another promising approach involves titanosilicate catalysts, such as Titanium Silicalite-1 (TS-1) and Ti-MWW, which exhibit high activity and selectivity for N-oxidation with hydrogen peroxide. organic-chemistry.orgresearchgate.net The Ti-MWW catalyst, in particular, has shown the ability to achieve over 99% pyridine conversion and 99% selectivity for the N-oxide under optimal conditions. researchgate.net
Furthermore, multicomponent reactions (MCRs) are being explored for the construction of novel pyridine scaffolds in a single step from simple precursors. nih.govacs.orgresearchgate.net These methods, often enhanced by microwave irradiation, align with the principles of green chemistry by reducing reaction times from hours to minutes and increasing yields significantly (82-94%). acs.orgresearchgate.net While these have been applied to complex pyridines, the principles are applicable to the synthesis of precursors for Pyridine, 4-phenoxy-, 1-oxide. The use of aryne chemistry has also been reported as an environmentally benign route for synthesizing 4-phenoxypyridine (B1584201) derivatives, which are the direct precursors to the target N-oxide. rsc.orgresearchgate.net
| Method | Oxidant/Catalyst | Key Advantages | Reference |
|---|---|---|---|
| Conventional Oxidation | Peroxy acids (e.g., m-CPBA) | Well-established | researchgate.net |
| Catalytic Oxidation | H₂O₂ / Na₂WO₄·2H₂O | Green oxidant (water is the only byproduct), convenient | ccspublishing.org.cn |
| Heterogeneous Catalysis | H₂O₂ / Ti-MWW | High conversion (>99%), high selectivity (>99%), reusable catalyst | researchgate.net |
| Flow Reactor Catalysis | H₂O₂ / TS-1 | Safer, greener, high efficiency, suitable for continuous operation | organic-chemistry.org |
| Microwave-Assisted MCR (for precursors) | Ethanol (solvent), Ammonium (B1175870) acetate (B1210297) | Short reaction times (2-7 min), high yields (82-94%), pure products | acs.orgresearchgate.net |
Exploration of Novel Reactivity and Selectivity in Catalysis
The N-oxide functional group significantly alters the electronic properties of the pyridine ring, opening up new avenues for reactivity and catalysis. Research is moving beyond the synthesis of this compound to explore its potential role as a catalyst or catalytic mediator.
A key emerging area is the use of pyridine N-oxides as photoinduced hydrogen-atom-transfer (HAT) catalysts. chemrxiv.org In this process, the pyridine N-oxide radical, generated via photoredox-catalyzed single-electron oxidation, can selectively abstract hydrogen atoms from C-H bonds. This activation of otherwise inert C-H bonds enables a range of functionalization reactions, including alkylation, amination, and azidation. chemrxiv.org The reactivity and selectivity of these N-oxide catalysts can be fine-tuned through structural modifications, suggesting that the phenoxy group at the 4-position of this compound could impart unique selectivity in HAT processes.
Additionally, the inherent properties of the N-oxide group make it a potent hydrogen bond acceptor, which can be exploited in organocatalysis to control the stereoselectivity of reactions. The development of chiral versions of phenoxy-substituted pyridine N-oxides could lead to novel, efficient catalysts for asymmetric synthesis. The selective functionalization of the pyridine ring, guided by the N-oxide group, is another area of interest. For instance, photochemical rearrangement of pyridine N-oxides can lead to the selective introduction of hydroxyl groups at the C3 position, a transformation that is otherwise challenging. nih.gov
Application in Advanced Materials and Nanotechnology
The unique electronic and coordination properties of this compound make it a candidate for applications in materials science and nanotechnology. The strong dipole moment of the N-oxide bond can influence molecular self-assembly and the bulk electronic properties of materials. acs.org
In nanotechnology, pyridine N-oxides are being investigated as ligands for the surface functionalization of nanoparticles. Their ability to coordinate with metal ions can be used to stabilize metal nanoparticles, preventing aggregation and tuning their catalytic or optical properties. researchgate.net The integration of this compound onto nanoparticle surfaces could create novel nanocatalysts with enhanced activity and selectivity, leveraging the combined properties of the organic ligand and the inorganic core. researchgate.net
Furthermore, the pyridine N-oxide scaffold is being explored in the design of energetic materials and organic semiconductors. The introduction of specific functional groups onto the pyridine N-oxide core can lead to compounds with high energy density. researchgate.net The ability of the phenoxy group to participate in π-stacking interactions, combined with the polar N-oxide group, could be exploited in the design of new organic electronic materials with tailored charge-transport properties.
| Area | Potential Role of this compound | Rationale |
|---|---|---|
| Nanocatalysis | Surface ligand for metal nanoparticles | Stabilizes nanoparticles; tunes electronic and catalytic properties. researchgate.net |
| Organic Electronics | Component in organic semiconductors | High dipole moment and potential for π-stacking can influence charge transport. |
| Self-Assembling Materials | Building block for supramolecular structures | Directional hydrogen bonding and dipole-dipole interactions can guide assembly. acs.org |
| Energetic Materials | Scaffold for high-energy density compounds | N-oxide group increases oxygen balance and energy content. researchgate.net |
Integration with Flow Chemistry and High-Throughput Screening Methodologies
The translation of promising chemical compounds from laboratory-scale discovery to industrial application requires scalable, safe, and efficient manufacturing processes. Flow chemistry and high-throughput screening (HTS) are key enabling technologies in this regard.
The synthesis of pyridine N-oxides is particularly well-suited for flow chemistry. The N-oxidation of pyridine derivatives using H₂O₂ over a packed-bed microreactor containing a TS-1 catalyst has been successfully demonstrated. organic-chemistry.org This continuous flow process offers significant advantages over traditional batch methods, including superior heat and mass transfer, enhanced safety by minimizing the accumulation of hazardous intermediates, and the potential for prolonged, uninterrupted operation (over 800 hours). organic-chemistry.org Such systems can be automated for the rapid screening of reaction conditions (e.g., temperature, flow rate, substrate concentration) to quickly identify optimal synthetic parameters.
The combination of flow chemistry with HTS allows for the rapid synthesis and evaluation of libraries of related compounds. rsc.org By systematically varying the substituents on the phenoxy or pyridine rings, researchers can quickly explore the structure-activity relationships of new this compound derivatives for applications in catalysis or materials science. Furthermore, the integration of artificial intelligence and machine learning with high-throughput computational screening is emerging as a powerful tool to predict the properties of novel pyridine-based compounds, accelerating the discovery of new high-performance materials. researchgate.net
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-phenoxypyridine 1-oxide, and how can reaction conditions be systematically optimized?
- Methodological Answer : Synthesis typically involves pyridine N-oxidation followed by phenoxy substitution. Key steps include:
-
Oxidation : Use hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) in acetic acid at 60–80°C for 12–24 hours to generate the N-oxide intermediate .
-
Phenoxy Substitution : React the intermediate with phenoxide derivatives under nucleophilic aromatic substitution (SNAr) conditions (e.g., K₂CO₃ in DMF at 100–120°C).
-
Optimization : Apply Design of Experiments (DoE) methodologies, such as Plackett-Burman screening to identify critical variables (e.g., reagent ratios, temperature) and Box-Behnken response surface modeling to refine conditions .
Variable Range Tested Impact on Yield Temperature 60–120°C Positive correlation up to 100°C Reaction Time 6–24 hrs Plateau after 18 hrs Phenoxide Equivalents 1.0–2.5 Optimal at 1.8
Q. Which analytical techniques are most robust for characterizing 4-phenoxypyridine 1-oxide?
- Methodological Answer :
- Purity : High-performance liquid chromatography (HPLC) with UV detection at 254 nm (C18 column, acetonitrile/water mobile phase) .
- Structural Confirmation :
- NMR : ¹H NMR (DMSO-d6) shows characteristic peaks: δ 8.4–8.6 ppm (pyridine ring protons), δ 6.9–7.3 ppm (phenoxy aromatic protons) .
- FTIR : Bands at 1260 cm⁻¹ (N–O stretch) and 1240 cm⁻¹ (C–O–C ether linkage) .
- Crystallography : Single-crystal X-ray diffraction (SC-XRD) resolves hydrogen-bonding networks and supramolecular packing (CCDC reference: 2035503) .
Advanced Research Questions
Q. How do supramolecular interactions (e.g., hydrogen bonding) influence the reactivity of 4-phenoxypyridine 1-oxide in solid-state reactions?
- Methodological Answer : SC-XRD data reveals intermolecular O–H···N hydrogen bonds between the N-oxide oxygen and adjacent pyridine protons, forming 1D chains. These interactions stabilize transition states in solid-phase reactions, such as cycloadditions. To study:
- Conduct mechanochemical grinding experiments with dienophiles (e.g., maleic anhydride).
- Compare reaction kinetics in solution vs. solid state using in-situ Raman spectroscopy .
Q. What computational approaches predict the corrosion inhibition efficacy of 4-phenoxypyridine 1-oxide on metal surfaces?
- Methodological Answer : Density Functional Theory (DFT) calculates electronic parameters:
-
Frontier Molecular Orbitals : High HOMO density on the N-oxide group indicates electron donation to metal d-orbitals.
-
Fukui Indices : Identify nucleophilic/electrophilic sites for adsorption.
-
Molecular Dynamics (MD) : Simulate adsorption on Fe(110) surfaces in acidic media. Correlate with experimental polarization resistance data (e.g., 85% inhibition efficiency at 1 mM concentration) .
Parameter Value Implication ΔE (HOMO-LUMO) 4.2 eV High charge transfer capacity Adsorption Energy −35 kJ/mol Physisorption-dominated mechanism
Q. How can researchers resolve contradictions in reported synthetic yields of 4-phenoxypyridine 1-oxide derivatives?
- Methodological Answer : Discrepancies may arise from:
- Impurity in Starting Materials : Use GC-MS to verify reagent purity.
- Side Reactions : Monitor intermediates via LC-MS; quench competing pathways (e.g., add radical inhibitors if auto-oxidation occurs).
- Statistical Reproducibility : Perform triplicate runs with ANOVA analysis to assess variability .
Application-Driven Questions
Q. What medicinal chemistry applications are proposed for 4-phenoxypyridine 1-oxide analogs?
- Methodological Answer : Structural analogs (e.g., 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide) suggest:
- Kinase Inhibition : Screen against tyrosine kinases (e.g., EGFR) using fluorescence polarization assays.
- Antimicrobial Activity : Test in MIC assays against Gram-positive bacteria (e.g., S. aureus).
- SAR Studies : Modify the phenoxy substituent (e.g., electron-withdrawing groups) to enhance binding affinity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
